molecular formula C26H23N3O3 B1177971 LENOGRASTIM CAS No. 135968-09-1

LENOGRASTIM

Katalognummer B1177971
CAS-Nummer: 135968-09-1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lenograstim is a granulocyte colony-stimulating factor (G-CSF) that is used to reduce the risk of life-threatening infection in patients with neutropenia, particularly after cytotoxic chemotherapy . It is a glycosylated recombinant human granulocyte colony-stimulating factor .


Synthesis Analysis

Lenograstim is a glycosylated recombinant form of human granulocyte colony-stimulating factor . It is thought to be metabolized to peptides, with less than 1% of the dose excreted in the urine as unchanged drug . Hepatic enzymes and proteolytic enzymes in mature neutrophils are thought to contribute to the degradation of lenograstim .


Molecular Structure Analysis

The structure of lenograstim is essentially identical to that of natural human G-CSF . Lenograstim comprises 174 amino acids, with a carbohydrate chain accounting for approximately 4% of its entire molecular weight .


Chemical Reactions Analysis

Lenograstim was subjected to stress conditions, namely, oxidation, pH, temperature, agitation, and repeated freeze–thaw to generate all possible degradation products .


Physical And Chemical Properties Analysis

Lenograstim is a recombinant glycosylated human granulocyte colony-stimulating factor (rHuG-CSF) which principally regulates the formation and function of neutrophils .

Wissenschaftliche Forschungsanwendungen

Treatment of Chronic Neutropenia

Lenograstim has been found to be effective in increasing neutrophil counts and decreasing symptoms in patients with severe chronic neutropenias, including congenital, cyclic, and idiopathic neutropenias . It has a similar efficacy and safety profile to Filgrastim in the treatment of chronic neutropenia .

Management of Ganciclovir-Induced Neutropenia

Preliminary data from a randomised single-blind phase II study have indicated that Lenograstim at a dosage of 50 μg/m²/day subcutaneously is suitable for the management of ganciclovir-induced neutropenia in patients with AIDS .

Prevention of Febrile Neutropenia in Cancer Patients

Lenograstim has been used to prevent febrile neutropenia in cancer patients undergoing myelosuppressive chemotherapy . It has been found to be more efficacious than placebo/no-treatment and has comparable efficacy to Filgrastim and Pegfilgrastim .

Stimulating Neutrophil Recovery

Due to the relatively short half-life of Lenograstim, daily injections are required to stimulate neutrophil recovery . This makes it a useful tool in managing conditions where neutrophil counts need to be rapidly increased.

Bio-Engineering Applications

Lenograstim is the second form of bio-engineering Granulocyte Colony-Stimulating Factor (G-CSF) and is glycosylated . This makes it an interesting subject of study in the field of bio-engineering and biotechnology.

Comparative Studies with Other G-CSFs

Lenograstim has been used in comparative studies with other G-CSFs like Filgrastim and Pegfilgrastim . These studies help in understanding the pharmacokinetics and pharmacodynamics of these drugs, and their relative efficacy and safety profiles.

Safety And Hazards

The safety profile of Lenograstim is similar to that of Filgrastim in chronic neutropenia . The most commonly reported adverse events include bone pain .

Zukünftige Richtungen

Lenograstim remains an important option for use in chemotherapy-induced neutropenia, acceleration of neutrophil recovery following HSCT, and PBSC mobilization . Whether the use of lenograstim is cost-effective will largely depend on its impact on patient survival and quality of life . Further pharmacoeconomic studies in these areas are also warranted .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Lenograstim involves the modification of the natural human granulocyte colony-stimulating factor (G-CSF) protein to increase its stability and biological activity. This is achieved through the addition of polyethylene glycol (PEG) chains to the protein backbone, a process known as PEGylation. The PEGylation of G-CSF results in the formation of Lenograstim, which is a long-acting form of G-CSF that is used to stimulate the production of white blood cells in patients undergoing chemotherapy or bone marrow transplantation.", "Starting Materials": [ "Human granulocyte colony-stimulating factor (G-CSF)", "Polyethylene glycol (PEG)", "Buffer solution" ], "Reaction": [ "The first step in the synthesis of Lenograstim involves the production of recombinant human G-CSF using genetic engineering techniques.", "The purified G-CSF protein is then modified through the addition of PEG chains using a chemical reaction.", "The PEGylation reaction is typically carried out in a buffer solution at a controlled pH and temperature.", "The resulting PEGylated G-CSF product is then purified and formulated into a final drug product for use in patients." ] }

CAS-Nummer

135968-09-1

Produktname

LENOGRASTIM

Molekularformel

C26H23N3O3

Molekulargewicht

0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.